Cas no 63049-33-2 (1-(phenylsulfanyl)cyclobutane-1-carboxylic acid)

1-(Phenylsulfanyl)cyclobutane-1-carboxylic acid is a specialized organic compound featuring a cyclobutane ring substituted with a phenylsulfanyl group and a carboxylic acid functionality. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for the construction of cyclobutane-containing frameworks. The phenylsulfanyl moiety enhances selectivity in nucleophilic and electrophilic reactions, while the carboxylic acid group allows for further derivatization, such as amidation or esterification. Its rigid cyclobutane core contributes to steric constraints, useful in designing conformationally restricted analogs in medicinal chemistry. This compound is suitable for applications in pharmaceutical research, agrochemical synthesis, and materials science, where precise molecular architecture is critical.
1-(phenylsulfanyl)cyclobutane-1-carboxylic acid structure
63049-33-2 structure
Product Name:1-(phenylsulfanyl)cyclobutane-1-carboxylic acid
CAS No:63049-33-2
MF:C11H12O2S
MW:208.276782035828
CID:3412462
PubChem ID:13512978
Update Time:2025-05-22

1-(phenylsulfanyl)cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • CYCLOBUTANECARBOXYLIC ACID, 1-(PHENYLTHIO)-
    • 1-(phenylsulfanyl)cyclobutane-1-carboxylic acid
    • EN300-1122495
    • 1-(phenylsulfanyl)cyclobutane-1-carboxylicacid
    • AKOS014475568
    • 63049-33-2
    • Inchi: 1S/C11H12O2S/c12-10(13)11(7-4-8-11)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)
    • InChI Key: NSGZWMXMFPZUFN-UHFFFAOYSA-N
    • SMILES: C1(SC2=CC=CC=C2)(C(O)=O)CCC1

Computed Properties

  • Exact Mass: 208.05580079Da
  • Monoisotopic Mass: 208.05580079Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 62.6Ų

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Additional information on 1-(phenylsulfanyl)cyclobutane-1-carboxylic acid

Comprehensive Overview of 1-(Phenylsulfanyl)cyclobutane-1-carboxylic Acid (CAS No. 63049-33-2): Properties, Applications, and Innovations

1-(Phenylsulfanyl)cyclobutane-1-carboxylic acid (CAS No. 63049-33-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This sulfur-containing cyclobutane derivative features a phenylsulfanyl group and a carboxylic acid moiety, making it a versatile intermediate for synthetic applications. Its unique structure enables participation in diverse chemical reactions, including nucleophilic substitutions and cycloadditions, which are critical for developing bioactive molecules and advanced polymers.

In recent years, the demand for sulfur-functionalized cyclobutane derivatives like 1-(phenylsulfanyl)cyclobutane-1-carboxylic acid has surged due to their role in designing drug candidates and agrochemicals. Researchers highlight its potential in modulating enzyme activity and improving pharmacokinetic properties, aligning with trends in precision medicine and green chemistry. The compound’s CAS No. 63049-33-2 is frequently searched in databases such as PubChem and Reaxys, reflecting its relevance in high-impact studies.

From a synthetic perspective, 1-(phenylsulfanyl)cyclobutane-1-carboxylic acid serves as a precursor for heterocyclic scaffolds, which are pivotal in medicinal chemistry. Its carboxylic acid group allows for easy derivatization into esters or amides, while the phenylsulfanyl moiety enhances lipophilicity—a key factor in drug bioavailability. Innovations in catalysis and sustainable synthesis have further optimized its production, reducing waste and energy consumption.

Beyond pharmaceuticals, this compound finds utility in material science, particularly in synthesizing photoactive polymers and liquid crystals. Its rigid cyclobutane core contributes to thermal stability, a property highly sought after in high-performance materials. Industry experts often correlate its structural features with emerging needs in flexible electronics and biodegradable plastics, addressing global sustainability challenges.

Analytical characterization of CAS No. 63049-33-2 typically involves techniques like NMR spectroscopy, mass spectrometry, and HPLC purity testing. These methods ensure compliance with stringent regulatory standards, particularly for applications in GMP-certified synthesis. The compound’s safety profile and handling protocols are also well-documented, emphasizing its suitability for industrial-scale production.

In summary, 1-(phenylsulfanyl)cyclobutane-1-carboxylic acid exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted applications—from drug discovery to advanced materials—underscore its value in addressing contemporary scientific and industrial challenges. As research progresses, this compound is poised to play an even greater role in cutting-edge technologies and sustainable solutions.

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